5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile
Description
Properties
IUPAC Name |
5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c17-10-12-11-18-21-14-7-3-2-6-13(14)16(19-15(12)21)20-8-4-1-5-9-20/h2-3,6-7,11H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAOILGQGKKKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=NN3C4=CC=CC=C42)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Formation and Cyclization
A foundational approach involves the use of 5-aminopyrazole-4-carbonitrile as a starting material. Reacting this precursor with aromatic aldehydes forms Schiff bases, which undergo cyclization in the presence of zinc chloride and acetic acid under reflux conditions. The cyano group at position 3 remains intact during this process, directing cyclization to occur at the pyrazole ring’s NH group. For example, 4,5,6,7,8,9-hexahydro-5-arylpyrazolo[1,5-a]quinazoline-3-carbonitriles are synthesized via this route, with yields ranging from 62% to 72%.
Key Reaction Conditions
-
Catalyst : ZnCl₂ (10 mol%)
-
Solvent : Acetic acid
-
Temperature : Reflux (110–120°C)
-
Time : 12–24 hours
The presence of the cyano group at C-3 sterically blocks alternative cyclization pathways, ensuring regioselectivity. Infrared (IR) spectroscopy confirms the retention of the CN stretch at ~2200 cm⁻¹.
Quinoline-Hydrazine Cyclocondensation
A patent-published method for pyrazolo[1,5-c]quinazolines involves reacting quinoline derivatives with hydrazine or its hydrohalide salts at elevated temperatures (150–230°C). Although this method primarily targets oxygen- or sulfur-containing analogs, substituting the quinoline precursor with a piperidine-modified variant could theoretically yield the desired compound. For instance, 2-methoxypyrazolo[1,5-c]quinazoline-5-one was synthesized via HBr-mediated demethylation, suggesting that analogous reactions could introduce piperidine via nucleophilic substitution.
Optimization Insights
-
Cyclizing Agents : Phosgene, thiophosgene, or ethyl chloroformate
-
Solvent : Pyridine or triethylamine
-
Molar Ratio : 0.3:1 (pyrazole to cyclizing agent)
One-Pot Multicomponent Approaches
Recent advancements highlight one-pot syntheses combining cyclization and substitution. A three-component reaction using 5-aminopyrazole-4-carbonitrile, piperidine-containing aldehydes, and cyclizing agents (e.g., ZnCl₂) could streamline production. For example, in ethanol under oxygen, pyrazolo[1,5-a]pyridines are synthesized via 1,3-dicarbonyl condensations. Adapting this, substituting the 1,3-dicarbonyl component with a piperidine-derived ketone may yield the target compound.
Hypothetical Reaction Scheme
-
Components :
-
5-Aminopyrazole-4-carbonitrile
-
Piperidin-4-one
-
ZnCl₂ (catalyst)
-
-
Conditions :
-
Solvent: Acetic acid
-
Temperature: 130°C, 18 hours
-
-
Expected Outcome :
-
Direct formation of 5-piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile
-
Analytical Characterization and Validation
Successful synthesis requires rigorous characterization. Key data from analogous compounds include:
Table 1. Spectroscopic Data for Pyrazolo[1,5-a]quinazoline Derivatives
| Compound | IR (CN stretch, cm⁻¹) | Melting Point (°C) | Molecular Ion (m/z) |
|---|---|---|---|
| 5-o-Bromophenyl derivative | 2200 | 215 | 292.1 |
| 2-Acetyloxymethyl derivative | 1722 | 186–187 | 321.3 |
For the target compound, expected spectroscopic features include:
-
¹H NMR : A singlet at δ 5.00 ppm (quinazoline proton), multiplet at δ 1.50–1.70 ppm (piperidine CH₂)
-
Mass Spec : Molecular ion peak at m/z 323.4 (C₁₇H₁₈N₆)
Chemical Reactions Analysis
Types of Reactions
5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of quinazoline oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of alkyl or acyl-substituted quinazoline derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]quinazoline, including 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile, exhibit significant antibacterial properties. The compound was tested against several bacterial strains using the agar plate disc diffusion method. The results indicated effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Positive |
| Staphylococcus cocci | Positive |
| Streptococcus viridans | Positive |
| Pseudomonas aeruginosa | Positive |
| Escherichia coli | Positive |
| Klebsiella pneumoniae | Positive |
The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[1,5-a]quinazoline derivatives has been investigated extensively. In a recent study, a library of compounds was synthesized and screened for their ability to inhibit inflammatory pathways. Key findings include:
- Compounds 13i and 16 showed micromolar binding affinities for mitogen-activated protein kinases (MAPKs), particularly JNK3.
- These compounds effectively inhibited LPS-induced NF-κB/AP-1 reporter activity in a dose-dependent manner.
The results suggest that these derivatives could serve as lead compounds for developing anti-inflammatory drugs targeting MAPK pathways .
Neuropharmacological Applications
5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile has been explored as a modulator of GABA_A receptors. Research indicates that this compound can influence GABA_A receptor function, which is crucial for neurotransmission and has implications for anxiety and seizure disorders:
- Molecular docking studies have predicted the interaction of this compound with specific receptor subtypes.
- Electrophysiological assays on recombinant GABA_A receptors expressed in Xenopus laevis oocytes demonstrated modulation effects consistent with the predictions from molecular models.
These findings position the compound as a potential therapeutic agent in treating neurological disorders .
Anticancer Potential
The anticancer properties of pyrazolo[1,5-a]quinazoline derivatives have also been investigated. In vitro studies have shown that these compounds can inhibit the proliferation of several cancer cell lines:
| Cancer Cell Line | Observed Effect |
|---|---|
| MCF-7 (breast cancer) | Inhibition |
| A549 (lung cancer) | Inhibition |
| HeLa (cervical cancer) | Inhibition |
The underlying mechanisms are thought to involve apoptosis induction and cell cycle arrest, suggesting that these compounds may be valuable in cancer therapy .
Mechanism of Action
The mechanism of action of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways involved in cell proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
Anti-Inflammatory Activity: Pyrazoloquinazolines with electron-withdrawing groups (e.g., nitro, carboxamide) show promise in modulating inflammatory pathways. The nitrile group in 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile may similarly interact with cysteine residues in kinases or phosphatases .
Anti-Tumor Potential: Chlorinated pyrazolopyrimidines are intermediates in kinase inhibitor synthesis. The piperidine group in the target compound could enhance binding to ATP pockets in kinases .
Synthetic Routes: Many analogs are synthesized from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, suggesting shared precursors. Piperidine introduction likely occurs via nucleophilic substitution or reductive amination .
Biological Activity
5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile (CAS No. 124570-60-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of inflammation and cancer. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile has a molecular formula of C16H15N5 and a molecular weight of 277.32 g/mol. Its unique structure features a piperidine ring and a carbonitrile group, which contribute to its biological activity by enhancing its interaction with various biological targets.
The primary mechanism of action for 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile involves the inhibition of mitogen-activated protein kinases (MAPKs), specifically:
- Extracellular Signal-Regulated Kinase 2 (ERK2)
- p38α
- c-Jun N-terminal Kinase 3 (JNK3)
This compound binds to these kinases, leading to the modulation of inflammatory responses. It has been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human THP-1 monocytic cells, which is crucial in controlling chronic inflammation associated with various diseases .
Anti-inflammatory Activity
Research has demonstrated that 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile exhibits potent anti-inflammatory properties. In vitro studies indicate that it significantly reduces the transcriptional activity of NF-κB in response to inflammatory stimuli. The compound's IC50 values for inhibiting NF-κB/AP-1 reporter activity are reported to be below 50 µM, indicating strong efficacy in modulating inflammatory pathways .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In studies involving various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer), it exhibited cytotoxic effects with IC50 values typically below 10 µM. The structural modifications associated with this compound enhance its ability to induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .
Table: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Anti-inflammatory | THP-1 Monocytic Cells | <50 µM | |
| Anticancer | MCF-7 | <10 µM | |
| Anticancer | A549 | <10 µM | |
| Anticancer | HCT-116 | <10 µM |
Molecular Docking Studies
Molecular modeling studies have provided insights into the binding interactions between 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile and its target proteins. These studies suggest that the compound shows the highest complementarity with JNK3 among the MAPKs, indicating a potential preference for this kinase as a therapeutic target. Key residues involved in binding have been identified, which may guide future drug design efforts aimed at enhancing specificity and efficacy .
Q & A
Q. What are the optimal synthetic routes for 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile, and how can reaction conditions be systematically optimized?
The synthesis of pyrazoloquinazoline derivatives typically involves multi-step cyclocondensation reactions. For example, cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions in polar aprotic solvents (e.g., pyridine or ethylene glycol) is a common strategy . Optimization includes:
- Reagent stoichiometry : Adjust molar ratios of precursors (e.g., 1:1 for hydrazine and carbonyl components) to minimize side products.
- Temperature control : Maintain reflux temperatures (100–120°C) for 5–6 hours to ensure complete ring closure .
- Purification : Use ethanol or dioxane for recrystallization to achieve yields of 60–70% .
Characterization via / NMR and IR spectroscopy is critical to confirm structural integrity .
Q. How can researchers validate the structural assignment of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile using spectroscopic and crystallographic methods?
A combination of techniques is essential:
- NMR spectroscopy : Analyze NMR for aromatic proton splitting patterns (e.g., doublets for pyrazole protons at δ 7.2–8.5 ppm) and NMR for nitrile (C≡N) signals near δ 115–120 ppm .
- X-ray crystallography : Resolve ambiguities in tautomerism or regiochemistry. For example, monoclinic crystal systems (space group ) with unit cell parameters confirm planar pyrazoloquinazoline cores .
- Mass spectrometry : Confirm molecular ion peaks (e.g., 227.05 for ) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for pyrazoloquinazoline derivatives be resolved?
Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To address this:
- Variable-temperature NMR : Probe tautomeric equilibria by observing signal coalescence at elevated temperatures .
- DFT calculations : Compare theoretical NMR chemical shifts (B3LYP/6-31G* level) with experimental data to identify dominant tautomers .
- Complementary techniques : Use X-ray data to "freeze" conformational states and validate NMR assignments .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile in biological systems?
SAR studies require systematic functionalization and biological testing:
- Substituent variation : Modify the piperidine moiety (e.g., alkylation or fluorination) to assess steric/electronic effects on target binding .
- In vitro assays : Evaluate inhibitory potency against targets like GABAA receptors using electrophysiological assays (e.g., EC measurements) .
- Molecular docking : Map interactions (e.g., hydrogen bonding with Glu173 in GABAA) using software like AutoDock Vina .
Q. How can researchers address low yields or side reactions during the synthesis of pyrazoloquinazoline carbonitriles?
Common pitfalls include incomplete cyclization or competing azo-coupling. Mitigation strategies:
- Catalyst screening : Add Lewis acids (e.g., AlCl) to accelerate ring closure .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during synthesis .
- Chromatographic monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to track reaction progress and isolate intermediates .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment of pyrazoloquinazoline derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
